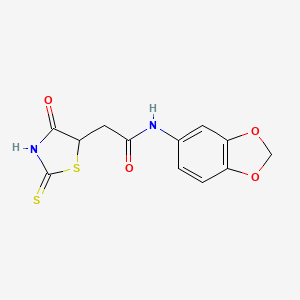

N-1,3-benzodioxol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

This compound features a 1,3-thiazol-4-one core substituted with a mercapto group at position 2, an oxo group at position 4, and a benzodioxol-acetamide moiety at position 5. Synthesized via Hantzsch cyclization under catalyst-free conditions, it is isolated as a yellow amorphous solid with high yields (76–95%) . Structural confirmation relies on FTIR, NMR (¹H and ¹³C), and HR-MS data .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S2/c15-10(4-9-11(16)14-12(19)20-9)13-6-1-2-7-8(3-6)18-5-17-7/h1-3,9H,4-5H2,(H,13,15)(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMWMIJRZXSPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-1,3-benzodioxol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing findings from various studies, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzodioxole moiety linked to a thiazole derivative via an acetamide group. The compound is characterized by its potential reactivity due to the presence of a mercapto group and a thiazole ring, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₄S₂ |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 1142207-22-4 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans through mechanisms involving disruption of microbial cell walls and interference with metabolic pathways .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. Thiazole derivatives are often explored for their ability to inhibit tumor growth by targeting specific cellular pathways. For example, compounds with similar structural features have been shown to inhibit the proliferation of cancer cell lines such as Mia PaCa-2 and PANC-1 . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. The presence of the benzodioxole ring enhances lipophilicity, facilitating cellular uptake. Additionally, the thiazole moiety contributes to the compound's ability to interact with biological targets such as enzymes involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus. The results suggested that modifications in the thiazole ring could enhance activity.

Study 2: Antitumor Activity

Research involving a series of thiazole-based compounds demonstrated their potential as anticancer agents. In vitro assays showed that certain derivatives could inhibit cell growth by more than 70% in selected cancer cell lines within 48 hours .

Chemical Reactions Analysis

Oxidation Reactions

The mercapto (-SH) group on the thiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

Mechanistic Insight : The thiol group’s oxidation potential is modulated by electron-withdrawing effects from the adjacent thiazolone ring, favoring disulfide formation over complete oxidation to sulfonic acid under mild conditions.

Reduction Reactions

The thiazole ring and carbonyl groups are susceptible to reduction:

Stereochemical Considerations : Reduction of the thiazole ring introduces chirality at C5, with diastereoselectivity influenced by solvent polarity .

Nucleophilic Substitution

The acetamide and thiazole moieties participate in substitution reactions:

Key Limitation : Steric hindrance from the benzodioxole group reduces reactivity at the acetamide’s carbonyl carbon .

Hydrolysis and Stability

The compound undergoes hydrolysis under extreme pH conditions:

Degradation Pathways : Hydrolysis is a critical factor in storage stability, necessitating anhydrous, pH-neutral conditions for long-term preservation .

Complexation and Coordination Chemistry

The mercapto and carbonyl groups enable metal coordination:

Spectroscopic Evidence : IR and UV-Vis data confirm bidentate binding modes with d<sup>8</sup> and d<sup>5</sup> metal ions .

Photochemical Reactions

UV irradiation induces distinct reactivity:

Biological Derivatization

Enzymatic modifications highlight its pharmacological potential:

Structure-Activity Relationship (SAR) : Methylation of the thiol group abolishes enzyme inhibition, underscoring the -SH group’s role in target binding .

Comparison with Similar Compounds

Tautomerism and Structural Dynamics

- Tautomeric Behavior: The target compound’s thiazol-4-one core may exhibit tautomerism between imino (I) and amino (A) forms, as seen in analogs like 3c (1:1 I:A ratio) and 3j (4:1 I:A ratio) . This equilibrium impacts reactivity and spectroscopic interpretation, necessitating 2D NMR (NOESY, HSQC) for unambiguous assignment .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

- Melting Points and Stability : While direct data for the target compound are unavailable, analogs like N-(2-methoxyphenyl)acetamide () exhibit melting points >200°C, suggesting thermal stability. Halogenated derivatives (e.g., 1142200-52-9 in ) are classified as irritants, indicating handling precautions .

Q & A

Q. Q1. What are the common synthetic routes for preparing N-1,3-benzodioxol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Core Thiazole Formation: React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane. This forms the thiazolidinone core .

Acetamide Coupling: Introduce the benzodioxole moiety via nucleophilic substitution or amidation reactions. Solvents like ethanol-DMF mixtures are used for recrystallization to ensure purity .

Characterization: Validate structure using FTIR (C=O and N-H stretches), -/-NMR (chemical shifts for aromatic and thiazole protons), and mass spectrometry (molecular ion peaks) .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from hours to minutes) and enhances yield by improving energy efficiency. For example, microwave irradiation at 100–150°C in polar aprotic solvents (e.g., DMF) accelerates cyclization .

- Catalyst Screening: Test bases like TEA vs. DBU (1,8-diazabicycloundec-7-ene) to optimize deprotonation efficiency during amide bond formation .

- Purification Strategies: Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates, followed by recrystallization in ethanol-DMF (1:1) for final product purity .

Basic Structural Confirmation

Q. Q3. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- FTIR: Identify key functional groups (e.g., C=O at ~1700 cm, N-H at ~3300 cm) .

- NMR Spectroscopy:

- -NMR: Aromatic protons (δ 6.8–7.2 ppm), thiazole protons (δ 2.5–3.5 ppm), and acetamide N-H (δ 10–12 ppm) .

- -NMR: Carbonyl carbons (C=O at ~165–175 ppm), benzodioxole carbons (δ 100–150 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical mass) .

Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in spectral data interpretation?

Methodological Answer:

- Single-Crystal Growth: Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation to form crystals suitable for X-ray diffraction .

- Data Collection: Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) to obtain crystallographic parameters (e.g., space group, unit cell dimensions).

- Contradiction Resolution: Compare experimental bond lengths/angles (e.g., C-S bond in thiazole: ~1.7 Å) with computational models (DFT) to validate tautomeric forms or stereochemistry .

Basic Biological Activity Assessment

Q. Q5. What in vitro assays are used to evaluate the compound’s anticancer potential?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .

- Apoptosis Induction: Measure caspase-3/7 activation via fluorometric assays or Annexin V-FITC/PI staining .

- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like tubulin or topoisomerase II .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How do substituents on the benzodioxole or thiazole rings influence bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the benzodioxole ring. Compare IC values to identify pharmacophores .

- Thiazole Modifications: Replace the mercapto group (-SH) with methylthio (-SCH) or amino (-NH) to assess redox stability and target interaction .

- Statistical Analysis: Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic descriptors with activity .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reaction Reproducibility: Control variables like solvent purity (HPLC-grade), inert atmosphere (N/Ar), and moisture levels (molecular sieves) .

- Bioassay Standardization: Use reference compounds (e.g., doxorubicin) and consistent cell passage numbers to minimize inter-lab variability .

- Meta-Analysis: Compare datasets across studies, highlighting solvent effects (e.g., DMSO vs. ethanol in cytotoxicity assays) or incubation times .

Advanced Analytical Challenges

Q. Q8. How to address overlapping signals in NMR spectra for complex analogs?

Methodological Answer:

- 2D NMR Techniques: Use HSQC (heteronuclear single-quantum coherence) to correlate - and -NMR signals, resolving aromatic vs. thiazole protons .

- Variable Temperature NMR: Conduct experiments at 25°C vs. 60°C to reduce signal broadening caused by dynamic processes (e.g., tautomerism) .

- Isotopic Labeling: Synthesize -labeled analogs to simplify nitrogen-associated peak assignments .

Stability and Storage

Q. Q9. What conditions are optimal for long-term stability of this compound?

Methodological Answer:

- Thermal Stability: Perform TGA (thermogravimetric analysis) to determine decomposition temperature (typically >150°C for similar acetamides) .

- Light Sensitivity: Store in amber vials at 2–8°C under inert gas (argon) to prevent oxidation of the mercapto group .

- Purity Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) every 6 months to detect degradation products .

Advanced Computational Modeling

Q. Q10. How can molecular dynamics (MD) simulations predict metabolic pathways?

Methodological Answer:

- Enzyme Docking: Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using GROMACS to identify potential oxidation sites .

- Metabolite Prediction: Combine MD with machine learning (e.g., FAME^®) to forecast phase I/II metabolites for in vitro validation .

- Solubility Prediction: Use COSMO-RS to calculate logP and aqueous solubility, guiding formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.